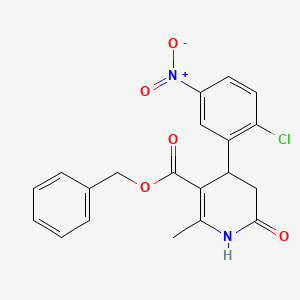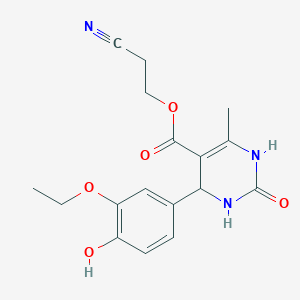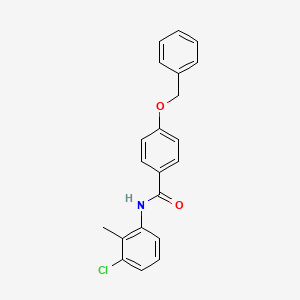![molecular formula C17H20O3 B5086925 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5086925.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM belongs to the family of phenylethanolamines and is commonly used as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene is not fully understood, but it is believed to involve the modulation of adrenergic receptors in the cardiovascular system. 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to selectively bind to β1-adrenergic receptors and exhibit partial agonist activity, leading to the activation of downstream signaling pathways that regulate heart rate and blood pressure.
Biochemical and Physiological Effects:
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to have a range of biochemical and physiological effects, including the relaxation of vascular smooth muscle, the inhibition of platelet aggregation, and the reduction of oxidative stress. 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has also been shown to improve cardiac function and increase exercise tolerance in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene, including the development of new synthetic routes and optimization of existing methods for its production. Further investigation is also needed to elucidate the mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene and its potential applications in the treatment of cardiovascular diseases and other conditions. Additionally, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene could be explored for its potential use as a building block for the synthesis of novel compounds with diverse biological activities.
In conclusion, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene is a versatile compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active research that hold promise for the development of new drugs and materials.
Méthodes De Synthèse
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene can be synthesized through a multi-step process involving the reaction of 3-ethoxyphenol with epichlorohydrin to form 1-(3-ethoxyphenoxy)-2,3-epoxypropane. This intermediate product is then reacted with 2-methylphenol in the presence of a catalyst to yield 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene. The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene can be further optimized by modifying the reaction conditions, such as temperature, pressure, and reagent concentrations.
Applications De Recherche Scientifique
1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been extensively studied for its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has been investigated as a potential drug candidate for the treatment of cardiovascular diseases, such as hypertension and angina. 1-[2-(3-ethoxyphenoxy)ethoxy]-2-methylbenzene has also been studied for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-ethoxy-3-[2-(2-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-18-15-8-6-9-16(13-15)19-11-12-20-17-10-5-4-7-14(17)2/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFKASVLYYSZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl {2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}malonate](/img/structure/B5086848.png)

![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)
amino]methyl}-4H-chromen-4-one](/img/structure/B5086896.png)

![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)
![methyl N-[(2,4,6-triisopropylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B5086914.png)
![1-(phenylsulfonyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B5086921.png)
![methyl 6-methyl-2-[(2-thienylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086931.png)
![4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5086939.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B5086946.png)